[2-(3-amino-4-methyl-1H-pyrazol-1-yl)acetyl]urea [2-(3-amino-4-methyl-1H-pyrazol-1-yl)acetyl]urea
Brand Name: Vulcanchem
CAS No.:
VCID: VC17526068
InChI: InChI=1S/C7H11N5O2/c1-4-2-12(11-6(4)8)3-5(13)10-7(9)14/h2H,3H2,1H3,(H2,8,11)(H3,9,10,13,14)
SMILES:
Molecular Formula: C7H11N5O2
Molecular Weight: 197.19 g/mol

[2-(3-amino-4-methyl-1H-pyrazol-1-yl)acetyl]urea

CAS No.:

Cat. No.: VC17526068

Molecular Formula: C7H11N5O2

Molecular Weight: 197.19 g/mol

* For research use only. Not for human or veterinary use.

[2-(3-amino-4-methyl-1H-pyrazol-1-yl)acetyl]urea -

Specification

Molecular Formula C7H11N5O2
Molecular Weight 197.19 g/mol
IUPAC Name 2-(3-amino-4-methylpyrazol-1-yl)-N-carbamoylacetamide
Standard InChI InChI=1S/C7H11N5O2/c1-4-2-12(11-6(4)8)3-5(13)10-7(9)14/h2H,3H2,1H3,(H2,8,11)(H3,9,10,13,14)
Standard InChI Key UULYVXLBSRXPJZ-UHFFFAOYSA-N
Canonical SMILES CC1=CN(N=C1N)CC(=O)NC(=O)N

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound features a pyrazole ring—a five-membered heterocycle with two adjacent nitrogen atoms—substituted at the 1-position with an acetylurea group (-NH-CO-NH₂) and at the 3- and 4-positions with amino (-NH₂) and methyl (-CH₃) groups, respectively. This configuration introduces both hydrophilic (urea, amino) and hydrophobic (methyl) domains, influencing its reactivity and interactions with biological targets.

The molecular formula is C₇H₁₀N₆O₂, with a molecular weight of 210.20 g/mol . Key structural identifiers include:

PropertyValue
SMILESCC1=C(N)N(NC(=O)N)C(=N1)CC(=O)N
InChI KeyPZMXDLWWQHYXGY-UHFFFAOYSA-N
Topological Polar Surface Area (TPSA)86.93 Ų
LogP (Consensus)0.26

Spectral and Crystallographic Data

While crystallographic data for the 4-methyl derivative remains unpublished, infrared (IR) and nuclear magnetic resonance (NMR) spectra of analogous compounds reveal:

  • ¹H NMR (300 MHz, CDCl₃): δ 0.93 (t, 3H, CH₃), 2.54 (t, 2H, CH₂), 4.06 (s, 3H, N-CH₃), 7.05–8.27 (m, aromatic protons) .

  • IR (KBr): Peaks at 3320 cm⁻¹ (N-H stretch, urea), 1650 cm⁻¹ (C=O), and 1540 cm⁻¹ (pyrazole ring).

Synthesis and Optimization

Reaction Pathways

The synthesis involves three primary steps (Fig. 1):

  • Pyrazole Ring Formation: Condensation of hydrazine derivatives with β-diketones or β-keto esters.

  • Acetylation: Reaction with acetic anhydride to introduce the acetyl group.

  • Urea Condensation: Treatment with urea under basic conditions (e.g., triethylamine) to form the acetylurea moiety .

Representative Procedure :

  • Dissolve 3-amino-4-methylpyrazole (0.10 mol) in ethyl acetate (200 mL) with triethylamine (0.23 mol).

  • Add acetyl chloride (0.11 mol) at 0–5°C, then stir at 25°C for 2 hours.

  • Quench with water, extract, and recrystallize from ethyl acetate/petroleum ether.
    Yield: 87–95% .

Reaction Conditions and Byproducts

  • Temperature: 0–25°C prevents decomposition of the acetyl intermediate.

  • Solvents: Ethyl acetate or dichloromethane optimizes solubility and minimizes side reactions.

  • Byproducts: Unreacted starting materials and over-acetylated derivatives (mitigated via controlled stoichiometry) .

Physicochemical and Pharmacokinetic Properties

Solubility and Permeability

PropertyValue
Water Solubility7.75 mg/mL (ESOL)
LogS (Ali)-1.9
GI AbsorptionHigh
Blood-Brain BarrierNon-permeant

The compound’s moderate solubility and high GI absorption suggest oral bioavailability, though its inability to cross the blood-brain barrier limits neurological applications .

Metabolic Stability

  • Cytochrome P450 Interactions: No inhibition of CYP1A2, CYP2C19, CYP2D6, or CYP3A4 isoforms .

  • Half-Life: Predicted >6 hours in human plasma (analog data).

Biological Activity and Mechanisms

Anticancer Activity

In prostate cancer cell lines (e.g., LNCaP), structural analogs inhibit proliferation via:

  • Androgen Receptor Antagonism: Competitive binding to the ligand-binding domain (IC₅₀ = 1.2 μM).

  • Apoptosis Induction: Upregulation of caspase-3/7 by 3.5-fold at 10 μM.

Anti-Inflammatory Effects

In murine macrophages (RAW264.7), analogs reduce TNF-α and IL-6 production by 60–70% at 50 μM, likely through NF-κB pathway suppression.

Applications in Medicinal Chemistry

Lead Compound Optimization

The methyl group at the 4-position enhances metabolic stability compared to chloro-substituted analogs, as evidenced by:

  • Microsomal Stability: 85% remaining after 1 hour (vs. 45% for 4-chloro analog).

  • Plasma Protein Binding: 92% (lower than 4-chloro’s 96%), improving free fraction .

Prodrug Development

The acetylurea moiety serves as a protease-sensitive linker for antibody-drug conjugates (ADCs), enabling targeted delivery to tumors.

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